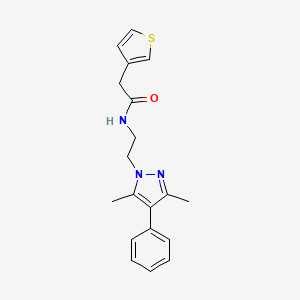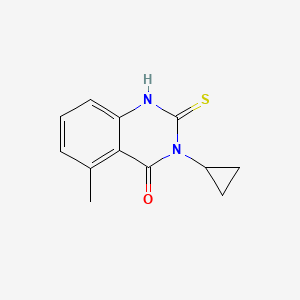![molecular formula C16H17BrN2O3 B2528414 (2E)-3-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}prop-2-enoic acid CAS No. 1020050-90-1](/img/structure/B2528414.png)
(2E)-3-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2E)-3-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}prop-2-enoic acid is a complex organic molecule that is likely to have a structure characterized by a conjugated system due to the presence of a prop-2-enoic acid moiety. The molecule includes a 4-bromo-3,5-dimethyl-1H-pyrazol-1-yl group, which suggests potential for biological activity, and a 4-methoxyphenyl group, which could contribute to the molecule's physicochemical properties.
Synthesis Analysis
While the specific synthesis of (2E)-3-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}prop-2-enoic acid is not detailed in the provided papers, similar compounds have been synthesized through multicomponent transformations. For example, the synthesis of 3-(4-bromophenyl)-4-{3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-ylmethyl}isoxazol-5(2H)-one involved an electrochemically induced reaction using 3-methylbenzaldehyde, 3-(4-bromophenyl)isoxazol-5(4H)-one, and kojic acid, which resulted in good yield . This suggests that a similar electrochemical approach could potentially be applied to synthesize the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been established using various spectroscopic methods, including mass spectrometry, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy, as well as X-ray crystallography . These techniques would likely reveal the presence of intramolecular hydrogen bonding and other stabilizing interactions in (2E)-3-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}prop-2-enoic acid, similar to those observed in (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid .
Chemical Reactions Analysis
The compound's reactivity can be inferred from its functional groups. The presence of a prop-2-enoic acid moiety suggests that it could undergo addition reactions typical of alkenes. The bromo-substituted pyrazolyl group could participate in nucleophilic substitution reactions, potentially leading to the formation of new C-N or C-C bonds. The methoxy group might be involved in electrophilic aromatic substitution reactions under certain conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of methoxy and bromo groups is likely to affect the compound's solubility, boiling point, and melting point. The compound's spectroscopic properties, such as IR and NMR spectra, would reflect its functional groups and molecular geometry. The electronic properties, including UV-Vis absorbance, could be studied using time-dependent DFT calculations, as demonstrated for related compounds . The intermolecular interactions, such as hydrogen bonding and van der Waals forces, would influence the compound's crystal packing and stability, which could be analyzed using techniques like Hirshfeld surface analysis and PIXEL energy calculations .
Aplicaciones Científicas De Investigación
Bioactivity and Drug Design
- Pyrazole derivatives have shown significant biological activities, including antifungal, antibacterial, and anticancer properties. Compounds similar to the one could potentially be explored for their bioactivity in various disease models, particularly in targeting specific biochemical pathways or receptors involved in disease progression (Kaddouri et al., 2022; Epifano et al., 2015). These compounds' interactions with biological targets can inform the design of new therapeutic agents with improved efficacy and selectivity.
Synthetic Methodologies and Chemical Transformations
- The bromo and methoxy phenyl groups present in the compound suggest its utility in synthetic chemistry as intermediates for further chemical transformations. Studies on related structures have explored their reactivity and application in synthesizing heterocyclic compounds, which are crucial in developing pharmaceuticals and agrochemicals (Gomaa & Ali, 2020; Moustafa et al., 2017). Such compounds can undergo various reactions, including Knoevenagel condensation, to yield biologically active molecules (Tokala, Bora, & Shankaraiah, 2022).
Material Science and Functional Materials
- Compounds with similar structural features have been investigated for their potential in material science, including the development of novel polymers, coatings, and flame retardants (Zuiderveen, Slootweg, & de Boer, 2020). Their unique chemical properties can contribute to designing materials with specific functionalities, such as enhanced durability, fire resistance, or specific interaction with electromagnetic radiation.
Environmental Science and Toxicology
- The environmental fate and toxicity of brominated and methoxy compounds, similar to the one , have been subjects of research, focusing on their persistence, bioaccumulation, and potential endocrine-disrupting effects (Haman, Dauchy, Rosin, & Munoz, 2015). Understanding the environmental impact and mechanisms of toxicity of such compounds is crucial for assessing their safety and regulatory compliance.
For more in-depth information and specific findings on related compounds, please refer to the following sources:
Propiedades
IUPAC Name |
(E)-3-[3-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-4-methoxyphenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O3/c1-10-16(17)11(2)19(18-10)9-13-8-12(5-7-15(20)21)4-6-14(13)22-3/h4-8H,9H2,1-3H3,(H,20,21)/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZPWYKJRLOXLSF-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=C(C=CC(=C2)C=CC(=O)O)OC)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1CC2=C(C=CC(=C2)/C=C/C(=O)O)OC)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-{3-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)-methyl]-4-methoxyphenyl}acrylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2528331.png)

![8-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methyl-7-[3-(4-methylpyrimidin-2-yl)sulfanylpropyl]purine-2,6-dione](/img/structure/B2528334.png)
![3-(3-hydroxypropyl)-1,6,7-trimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2528336.png)
![7-chloro-N-(2,5-dimethoxyphenethyl)-3-(3-(trifluoromethyl)phenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2528340.png)

![(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2528342.png)



![[2-Chloro-5-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]methanol](/img/structure/B2528348.png)
![N-(1-cyanocyclohexyl)-N-methyl-2-[[5-(2-methylpropylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2528352.png)

